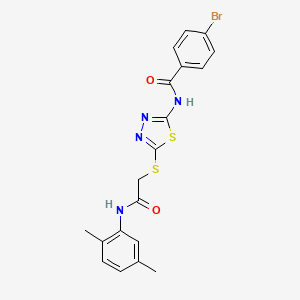

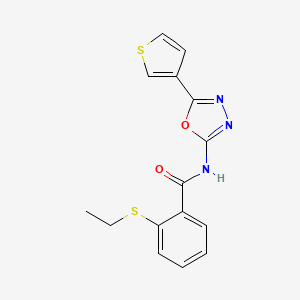

![molecular formula C23H21N3OS B2957653 2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanyl-N-naphthalen-1-ylacetamide CAS No. 851132-16-6](/img/structure/B2957653.png)

2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanyl-N-naphthalen-1-ylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

The molecular structure of this compound can be represented by different descriptors. For instance, its SMILES representation isCc1cc (cc (c1)n2ccnc2SCC (=O)NO)C . The InChI representation is InChI=1S/C13H15N3O2S/c1-9-5-10 (2)7-11 (6-9)16-4-3-14-13 (16)19-8-12 (17)15-18/h3-7,18H,8H2,1-2H3, (H,15,17) .

Aplicaciones Científicas De Investigación

Synthesis of Heterocycles

The imidazole ring present in HMS1901H22 is a versatile moiety for the synthesis of heterocycles, which are crucial in medicinal chemistry. The compound can act as a precursor for generating new heterocyclic compounds that may exhibit a range of biological activities. The sulfur and acetamide groups in HMS1901H22 can be utilized to introduce additional heteroatoms or to form fused ring systems, expanding the chemical diversity of potential pharmacophores .

Drug Design and Development

HMS1901H22’s structure contains functional groups that are commonly found in drug molecules, such as imidazole and acetamide. These functionalities can engage in hydrogen bonding and other non-covalent interactions, making HMS1901H22 a valuable scaffold in drug design. It can be modified to create analogs with potential therapeutic applications in diseases where imidazole-based compounds are effective .

Biological Probes

The unique structure of HMS1901H22 allows it to serve as a biological probe. It can be used to study enzyme-substrate interactions, particularly with enzymes that process imidazole-containing substrates. This application is essential for understanding disease mechanisms at the molecular level and for the development of targeted therapies .

Material Science

In material science, HMS1901H22 can be used to synthesize organic compounds with specific electronic properties. Its aromatic system and the possibility of introducing additional functional groups make it a candidate for creating organic semiconductors, which are used in a variety of electronic devices .

Catalysis

The imidazole ring in HMS1901H22 is known for its catalytic properties, especially in the acceleration of chemical reactions involving nucleophilic substitution. This makes HMS1901H22 a potential catalyst or a ligand for catalysts in synthetic organic chemistry, facilitating the development of more efficient and sustainable chemical processes .

Agricultural Chemistry

Compounds containing imidazole rings, like HMS1901H22, have been explored for their potential use in agricultural chemistry. They can be designed to act as fungicides, herbicides, or insecticides, contributing to the protection of crops and the enhancement of agricultural productivity .

Propiedades

IUPAC Name |

2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanyl-N-naphthalen-1-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3OS/c1-16-12-17(2)14-19(13-16)26-11-10-24-23(26)28-15-22(27)25-21-9-5-7-18-6-3-4-8-20(18)21/h3-14H,15H2,1-2H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFFMSFQEGUBLKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)N2C=CN=C2SCC(=O)NC3=CC=CC4=CC=CC=C43)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanyl-N-naphthalen-1-ylacetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

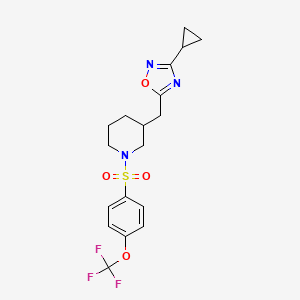

![N-(4-chlorobenzyl)-2-((6-methyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2957570.png)

![Methyl 3-[(2,4-dimethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2957571.png)

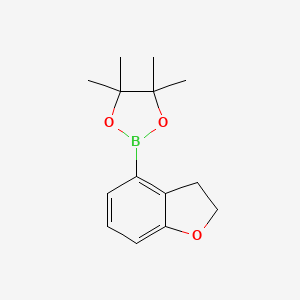

![(Z)-8-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-methoxybenzylidene)-4-methyl-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2957576.png)

![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-methylsulfonylbenzamide](/img/structure/B2957581.png)

![Methyl 2-{4-[(2-furylcarbonyl)amino]phenoxy}benzenecarboxylate](/img/structure/B2957583.png)

![4-[3-((2E)But-2-enyl)-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-8-yl]benzenesulfonamide](/img/structure/B2957584.png)

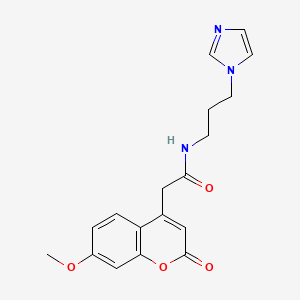

![5-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl(m-tolyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2957585.png)